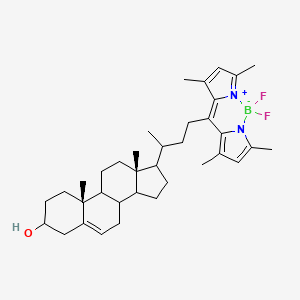

BODIPY-cholesterol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BODIPY-cholesterol is a fluorescently tagged cholesterol molecule where the cholesterol is labeled with a boron dipyrromethene difluoride (BODIPY) fluorophore. This compound is primarily used to monitor sterol uptake and inter-organelle sterol flux in cells. The excitation wavelength for this compound is 480 nm, and the emission wavelength is 508 nm .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

BODIPY-cholesterol is synthesized by covalently linking BODIPY groups to cholesterol molecules. This connection can be achieved through specific chemical reaction steps such as esterification, acylation, or other types of chemical bonding reactions . The process typically involves dissolving BODIPY in a suitable solvent like dimethyl sulfoxide (DMSO) and then reacting it with cholesterol under controlled conditions .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

BODIPY-cholesterol primarily undergoes reactions typical of cholesterol and BODIPY compounds. These include:

Oxidation: this compound can undergo oxidation reactions, which may alter its fluorescent properties.

Substitution: The BODIPY group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Dimethyl sulfoxide (DMSO): Used as a solvent for dissolving BODIPY.

Acylating agents: Used for linking BODIPY to cholesterol.

Major Products Formed

The major product formed from these reactions is this compound itself, which is used for various analytical and research purposes .

Aplicaciones Científicas De Investigación

Cholesterol Trafficking and Membrane Dynamics

BODIPY-cholesterol closely mimics the behavior of natural cholesterol, making it an ideal tool for studying cholesterol trafficking within cells. Research has shown that this compound can effectively label cellular membranes, allowing for real-time observation of cholesterol distribution and dynamics.

- Case Study : A study demonstrated that this compound partitions into lipid rafts and microdomains within the plasma membrane. This was evidenced by fluorescence microscopy, where this compound showed similar partitioning behavior to radiolabeled cholesterol in various cellular contexts .

| Study | Findings |

|---|---|

| Hölttä-Vuori et al. (2008) | This compound labels plasma membrane and intracellular structures over time, indicating dynamic trafficking. |

| Ariola et al. (2008) | This compound exhibited affinity for detergent-resistant membranes, supporting its role in studying lipid microdomains. |

Cholesterol Efflux Measurement

This compound is widely used to measure cholesterol efflux from cells, particularly in studies related to atherosclerosis and cardiovascular health. Its fluorescent nature allows for sensitive detection and quantification of cholesterol loss.

- Case Study : A novel assay using this compound was developed to quantify cholesterol efflux from spermatozoa during capacitation. This assay was validated against mass spectrometry results, showing comparable efficacy in measuring cholesterol dynamics .

| Assay Type | Sensitivity | Comparison Method |

|---|---|---|

| This compound Assay | High sensitivity; reliable for viable cells | Compared with mass spectrometry and filipin labeling |

In Vivo Studies

This compound has been successfully utilized in live animal models to study lipid metabolism and absorption processes. Its fluorescent properties enable researchers to track cholesterol dynamics in real-time within living organisms.

- Case Study : In zebrafish models, this compound was used to visualize intravascular cholesterol metabolism. The incorporation of this fluorescent probe allowed for the assessment of dietary impacts on cholesterol absorption and distribution within the organism .

| Model Organism | Application | Outcome |

|---|---|---|

| Zebrafish | Intravascular cholesterol metabolism study | Effective visualization of dietary impacts on cholesterol levels |

High-Throughput Screening

The simplicity of the this compound assay makes it suitable for high-throughput screening applications in pharmaceutical research, particularly for compounds targeting cholesterol metabolism.

- Case Study : Research highlighted the use of this compound for screening large serum samples to establish correlations between cholesterol efflux and atherosclerosis risk factors. The assay's reproducibility and efficiency were noted as significant advantages .

| Screening Type | Efficiency | Key Findings |

|---|---|---|

| High-throughput screening | Excellent reproducibility (r² = 0.98) | Correlation established between efflux levels and cardiovascular health indicators |

Mecanismo De Acción

BODIPY-cholesterol exerts its effects by integrating into cellular membranes, mimicking the behavior of natural cholesterol. The BODIPY fluorophore allows for the visualization of cholesterol distribution and movement within cells using fluorescence microscopy. This compound is particularly useful for studying cholesterol efflux and the role of cholesterol in cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

BODIPY-labeled sphingolipids: These compounds are used to study membrane microdomains and have similar applications to BODIPY-cholesterol.

Uniqueness

This compound is unique due to its ability to closely mimic the behavior of natural cholesterol while providing a strong fluorescent signal. This makes it particularly valuable for detailed studies of cholesterol dynamics in living cells .

Actividad Biológica

BODIPY-cholesterol is a fluorescent cholesterol analog that has gained significant attention in biological research due to its ability to mimic the behavior of natural cholesterol within cellular systems. This article explores the biological activity of this compound, detailing its applications in studying cholesterol efflux, cellular trafficking, and interactions with various cellular components.

Overview of this compound

This compound (BChol) is synthesized by attaching a BODIPY fluorophore to the cholesterol molecule. This modification allows for real-time visualization and quantification of cholesterol dynamics in living cells without significantly altering the natural properties of cholesterol itself. The unique fluorescence characteristics of BChol make it a powerful tool for investigating cholesterol metabolism, transport, and efflux mechanisms.

Applications in Cholesterol Efflux Studies

This compound has been extensively utilized to study cholesterol efflux, particularly in macrophages and spermatozoa. Its application has led to several significant findings:

- Cholesterol Efflux Measurement : BChol serves as a sensitive probe for assessing ABCA1-mediated cholesterol efflux. Studies have shown that the efflux of BChol correlates well with traditional methods using radiolabeled cholesterol, but with greater sensitivity and ease of use .

- Flow Cytometric Assays : A novel flow cytometric assay employing BChol has been developed to measure cholesterol efflux from spermatozoa during in vitro capacitation. This assay demonstrated a significant loss of BChol from spermatozoa exposed to capacitating media compared to non-capacitating controls, validating its effectiveness in quantifying cholesterol dynamics .

Table 1: Comparison of this compound and Traditional Methods

| Feature | This compound | [3H] Cholesterol |

|---|---|---|

| Sensitivity | High | Moderate |

| Ease of Use | Simple fluorescence measurement | Requires complex procedures |

| Application Range | Broad (macrophages, sperm) | Limited |

| Reproducibility | Excellent (CV < 10%) | Variable |

Cellular Trafficking Studies

This compound is also instrumental in studying the intracellular trafficking of cholesterol. Research indicates that BChol closely mimics the membrane partitioning and trafficking properties of natural cholesterol:

- Visualization in Live Cells : Time-lapse imaging studies using BChol have shown its ability to track sterol movement within cellular compartments. For instance, upon injection into zebrafish embryos, BChol was found to localize effectively within sterol-enriched brain regions without disrupting normal development .

- Colocalization Studies : In astrocytes, BChol has been used to assess the intracellular accumulation of cholesterol. Recent studies indicated increased colocalization of BChol with lysosomal markers in aged astrocytes, suggesting impaired cholesterol transport mechanisms in aging processes .

Case Studies

- Sperm Capacitation : A study involving boar spermatozoa utilized BChol to demonstrate that specific capacitating conditions led to significant cholesterol efflux. The results indicated that conditions promoting tyrosine phosphorylation correlated with enhanced BChol loss, highlighting the role of signaling pathways in regulating cholesterol dynamics during capacitation .

- Macrophage Cholesterol Handling : In macrophages treated with cAMP, researchers found that BChol efflux was significantly enhanced when exposed to lipid-free apo A-I and human HDL3. This study emphasized the utility of BChol for high-throughput screening of serum samples for assessing cardiovascular risk related to cholesterol metabolism .

Propiedades

IUPAC Name |

(10R,13R)-17-[4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51BF2N2O/c1-21(8-10-29-33-22(2)18-24(4)40(33)37(38,39)41-25(5)19-23(3)34(29)41)30-12-13-31-28-11-9-26-20-27(42)14-16-35(26,6)32(28)15-17-36(30,31)7/h9,18-19,21,27-28,30-32,42H,8,10-17,20H2,1-7H3/t21?,27?,28?,30?,31?,32?,35-,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFWELDLDWZNRO-SJIMSOPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5[C@@]4(CCC6C5CC=C7[C@@]6(CCC(C7)O)C)C)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51BF2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.